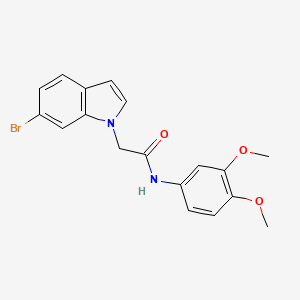

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Description

Properties

Molecular Formula |

C18H17BrN2O3 |

|---|---|

Molecular Weight |

389.2 g/mol |

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C18H17BrN2O3/c1-23-16-6-5-14(10-17(16)24-2)20-18(22)11-21-8-7-12-3-4-13(19)9-15(12)21/h3-10H,11H2,1-2H3,(H,20,22) |

InChI Key |

LYVJKWNFAAGYTC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)OC |

Origin of Product |

United States |

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a brominated indole moiety with an acetamide functional group, which is believed to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is C17H16BrN3O3, with a molecular weight of approximately 347.21 g/mol. The presence of the bromine atom at the 6-position of the indole ring and the specific substitution pattern on the phenyl ring significantly influence its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity or receptor binding through specific structural interactions. The indole structure facilitates significant interactions through π-π stacking with aromatic amino acids in proteins, which may enhance binding affinity and specificity towards various biological targets.

Anticancer Activity

Preliminary studies suggest that 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth. For instance, compounds with similar structures have demonstrated significant antiproliferative effects in breast cancer models, indicating potential for development as anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In vitro studies have indicated that it may possess significant activity against various bacterial strains, including both Gram-positive and Gram-negative pathogens. The minimum inhibitory concentration (MIC) values observed for related compounds suggest that this class of compounds could be effective in treating infections caused by resistant bacteria .

Study 1: Anticancer Effects

A study investigating the effects of related indole derivatives found that they could induce G2/M phase cell cycle arrest and promote apoptosis in MCF-7 breast cancer cells. These results highlight the potential of indole-containing compounds in cancer therapy .

Study 2: Antimicrobial Evaluation

In another study, derivatives similar to 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide were evaluated for their antimicrobial properties. The derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting synergistic effects when combined with standard antibiotics .

Data Table: Comparison of Biological Activities

| Compound | Activity Type | Target | IC50/MIC Values | Notes |

|---|---|---|---|---|

| 2-(6-bromo-1H-indol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | Anticancer | MCF-7 Cells | IC50 < 100 nM (estimated) | Induces apoptosis |

| Related Indole Derivative | Antimicrobial | Staphylococcus aureus | MIC = 0.25 μg/mL | Synergistic with Ciprofloxacin |

| Similar Compound | Anticancer | MDA-MB-231 Cells | IC50 = 74 nM | Selective for cancer cells |

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

- Structure : Pyrimidinyl-thio group replaces the indole ring.

- Activity : Anticonvulsant with demonstrated efficacy in epilepsy models .

- Key Difference : The pyrimidine-thioether moiety introduces sulfur-based interactions and enhances CNS penetration, differing from the indole’s planar aromatic system.

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Thiazolyl group replaces dimethoxyphenyl.

- Properties :

- Key Difference : Thiazole’s nitrogen and sulfur atoms enhance hydrogen bonding but reduce lipophilicity.

Tabulated Comparison of Key Parameters

Mechanistic and Pharmacokinetic Insights

- Target Compound : The bromoindole moiety may enhance binding to serotonin receptors or kinase targets due to halogen bonding. The dimethoxyphenyl group could improve blood-brain barrier penetration compared to polar analogs like thiazolyl derivatives .

- Metabolism : Bromine’s larger atomic radius may slow oxidative metabolism compared to chlorine or methyl groups in analogs .

- Solubility : Higher PSA in oxadiazole-thiol analogs suggests better aqueous solubility, whereas the target compound’s logP (~3.25) balances lipophilicity for oral bioavailability .

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Bromination of the Indole Core

The synthesis begins with the regioselective bromination of 1H-indole at the 6-position. This step typically employs N-bromosuccinimide (NBS) in a dichloromethane (DCM) solvent under inert conditions, yielding 6-bromo-1H-indole with >85% efficiency. The reaction mechanism involves electrophilic aromatic substitution, where NBS generates bromine radicals that target the electron-rich indole ring. Careful temperature control (0–5°C) minimizes polybromination byproducts.

Alkylation of the Indole Nitrogen

Subsequent alkylation introduces an acetamide-linked side chain. Ethyl bromoacetate reacts with 6-bromo-1H-indole in the presence of sodium hydride (NaH) in dimethylformamide (DMF), facilitating nucleophilic substitution at the indole’s nitrogen. This step produces ethyl 2-(6-bromo-1H-indol-1-yl)acetate, with yields exceeding 90% when conducted under anhydrous conditions.

Optimization Considerations:

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF), yielding 2-(6-bromo-1H-indol-1-yl)acetic acid. Acidic workup (HCl) precipitates the product, which is purified via recrystallization from ethanol/water (95% yield).

Amide Coupling with 3,4-Dimethoxybenzylamine

The final step involves coupling the carboxylic acid with 3,4-dimethoxybenzylamine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM facilitate amide bond formation at room temperature, achieving 75–80% yields. Alternative coupling agents like propylphosphonic anhydride (T3P) in acetonitrile have shown comparable efficiency (82% yield).

Alternative Synthetic Strategies

One-Pot Sequential Reactions

Recent patents describe a streamlined approach combining bromination and alkylation in a single vessel. Using NBS and ethyl bromoacetate sequentially in DMF reduces purification steps and improves overall yield (78% over two steps). This method prioritizes industrial scalability by minimizing solvent waste.

Reaction Monitoring and Characterization

Analytical Techniques

Nuclear Magnetic Resonance (NMR) :

High-Performance Liquid Chromatography (HPLC) : Purity assessments using C18 columns (ACN/water gradient) show ≥98% purity for the final product.

| Characterization Data | Value/Observation | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₉BrN₂O₃ | |

| Molecular Weight | 403.3 g/mol | |

| Melting Point | 136–138°C | |

| Retention Time (HPLC) | 12.4 min |

Challenges in Purification

Industrial-Scale Production Considerations

Biological Relevance and Synthetic Adjustments

Role of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxybenzyl moiety enhances binding to hydrophobic enzyme pockets, as demonstrated in antimalarial studies. Introducing electron-donating groups (e.g., methoxy) improves metabolic stability by reducing oxidative degradation.

Bromine as a Pharmacophore

The 6-bromo substituent on indole increases molecular polarizability, facilitating π-π interactions with aromatic residues in biological targets. This feature is critical for the compound’s putative activity against Plasmodium falciparum.

Q & A

Q. How to address discrepancies between theoretical and experimental logP values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.